![molecular formula C9H17NO B13194412 1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
1-[1-(Methylamino)cyclobutyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Methylamino)cyclobutyl]butan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclobutyl ketone derivative, characterized by a cyclobutane ring substituted with a methylamino group and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylamino)cyclobutyl]butan-1-one typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with methylamine under controlled conditions to introduce the methylamino group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Methylamino)cyclobutyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[1-(Methylamino)cyclobutyl]butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: A simpler cyclobutyl ketone without the methylamino group.
1-(Methylamino)cyclobutane: A cyclobutane derivative with a methylamino group but lacking the butanone moiety.
Butan-1-one: A linear ketone without the cyclobutyl ring structure.
Uniqueness
1-[1-(Methylamino)cyclobutyl]butan-1-one is unique due to its combination of a cyclobutyl ring, a methylamino group, and a butanone moiety This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-[1-(methylamino)cyclobutyl]butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-5-8(11)9(10-2)6-4-7-9/h10H,3-7H2,1-2H3 |
Clé InChI |
PKLMXILWMGJNTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1(CCC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


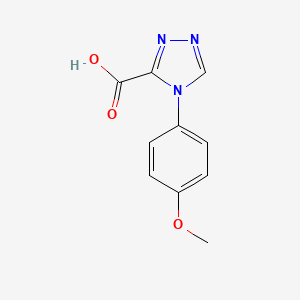
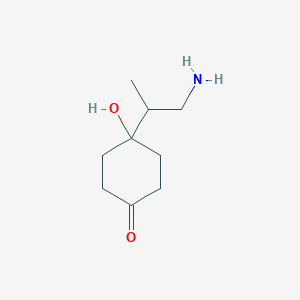


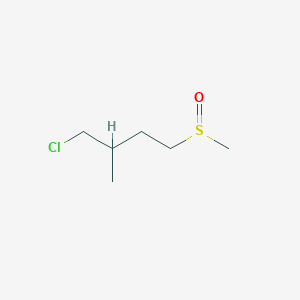
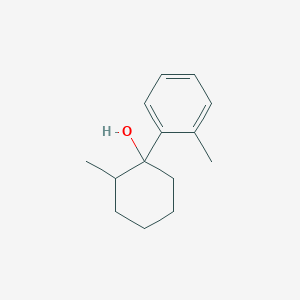
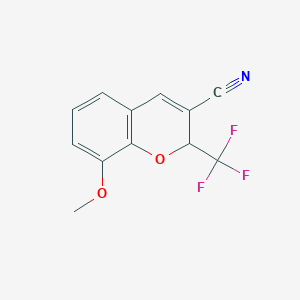
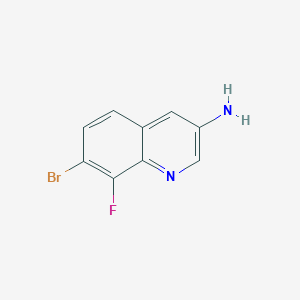

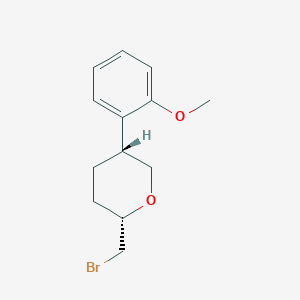
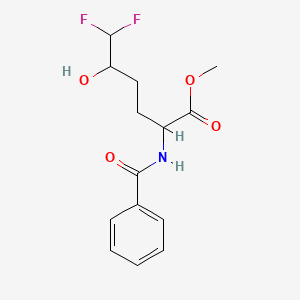
![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

